molecular formula C16H19NO3S B2763096 3-[(2-isopropylphenyl)sulfonyl]-4,6-dimethyl-2(1H)-pyridinone CAS No. 866049-00-5

3-[(2-isopropylphenyl)sulfonyl]-4,6-dimethyl-2(1H)-pyridinone

Cat. No.: B2763096
CAS No.: 866049-00-5
M. Wt: 305.39
InChI Key: OKRMBLLBXGEUJW-UHFFFAOYSA-N
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Description

3-[(2-isopropylphenyl)sulfonyl]-4,6-dimethyl-2(1H)-pyridinone is a chemical compound developed for research use, particularly in the field of oncology and chemical biology. This sulfonylpyridinone derivative is of significant interest for its potential to inhibit protein-protein interactions critical in disease pathways. While specific biological data for this analog is under investigation, it belongs to a class of small molecules designed to target transcriptional complexes . Similar compounds, which feature variations in the sulfonylphenyl moiety, have been shown to act as potent inhibitors of the Hypoxia-Inducible Factor 1 (HIF-1) pathway . HIF-1 is a key transcription factor that is activated in solid tumors and contributes to malignant progression, metastasis, and resistance to therapy . The proposed mechanism for this class of inhibitors involves direct interaction with transcriptional coactivators p300 and CBP, thereby disrupting the formation of the HIF-1α/HIF-1β/p300/CBP complex and blocking the expression of genes that promote tumor adaptation and survival . Researchers can utilize this compound as a chemical tool to further explore the biology of hypoxia and develop novel therapeutic strategies for cancer. The compound is supplied for research purposes only. It is not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4,6-dimethyl-3-(2-propan-2-ylphenyl)sulfonyl-1H-pyridin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO3S/c1-10(2)13-7-5-6-8-14(13)21(19,20)15-11(3)9-12(4)17-16(15)18/h5-10H,1-4H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKRMBLLBXGEUJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=O)N1)S(=O)(=O)C2=CC=CC=C2C(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301332245
Record name 4,6-dimethyl-3-(2-propan-2-ylphenyl)sulfonyl-1H-pyridin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301332245
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

305.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

7.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49665976
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

866049-00-5
Record name 4,6-dimethyl-3-(2-propan-2-ylphenyl)sulfonyl-1H-pyridin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301332245
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2-isopropylphenyl)sulfonyl]-4,6-dimethyl-2(1H)-pyridinone typically involves the reaction of 2-isopropylbenzenesulfonyl chloride with 4,6-dimethyl-2(1H)-pyridinone under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the sulfonyl-pyridinone bond. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the compound. The use of automated systems and advanced purification techniques, such as high-performance liquid chromatography (HPLC), can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

3-[(2-isopropylphenyl)sulfonyl]-4,6-dimethyl-2(1H)-pyridinone can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Agricultural Applications

Pesticide Development:
The compound is utilized as a fine chemical intermediate for synthesizing various pesticides. Its effectiveness in agricultural applications stems from its ability to disrupt biological processes in pests while minimizing toxicity to non-target organisms. This characteristic is critical for developing safer and more effective pest control solutions .

Surfactants:
In addition to its role in pesticide formulation, this compound can be employed in the synthesis of surfactants used in agricultural formulations. These surfactants enhance the spread and adhesion of pesticide sprays on plant surfaces, improving their efficacy and reducing environmental impact .

Materials Science Applications

Polymer Monomers:
The compound's unique chemical structure allows it to be utilized as a monomer in polymer chemistry. Its incorporation into polymer matrices can enhance material properties such as thermal stability and mechanical strength. Research into polymers derived from this compound is ongoing, with potential applications in creating advanced materials for various industries .

Table 1: Summary of Applications

Application AreaDescriptionNotable Findings
PharmaceuticalsUsed as an intermediate for antifungal agents and drug developmentPotential for antioxidant and anti-inflammatory properties
AgricultureServes as a precursor in pesticide synthesis and surfactantsEnhances efficacy of agricultural chemicals
Materials ScienceActs as a monomer for developing advanced polymersImproves mechanical properties of materials

Mechanism of Action

The mechanism of action of 3-[(2-isopropylphenyl)sulfonyl]-4,6-dimethyl-2(1H)-pyridinone involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites of enzymes, leading to inhibition of their activity. Additionally, the compound’s structural features allow it to interact with various biological pathways, potentially modulating cellular processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table compares 3-[(2-isopropylphenyl)sulfonyl]-4,6-dimethyl-2(1H)-pyridinone with structurally related sulfonylated pyridinones:

Compound Substituent at Position 3 Molecular Formula Molecular Weight (g/mol) Key Properties
This compound (Target) 2-Isopropylphenylsulfonyl C₁₆H₁₉NO₃S 305.39 (estimated) High lipophilicity; potential kinase inhibition activity
3-[(3-Chlorophenyl)sulfonyl]-4,6-dimethyl-2(1H)-pyridinone 3-Chlorophenylsulfonyl C₁₃H₁₂ClNO₃S 297.76 Discontinued; likely explored for antimicrobial activity
3-[(2,3-Dimethylphenyl)sulfonyl]-4,6-dimethyl-2(1H)-pyridinone 2,3-Dimethylphenylsulfonyl C₁₅H₁₇NO₃S 291.37 Moderate steric hindrance; used in enzyme inhibition studies
4,6-Dimethyl-3-[(2-methylphenyl)sulfonyl]-2(1H)-pyridinone 2-Methylphenylsulfonyl C₁₄H₁₅NO₃S 277.34 Lower molecular weight; possible solubility advantages
3-(Aminomethyl)-4,6-dimethyl-2(1H)-pyridinone hydrochloride Aminomethyl C₈H₁₂ClN₂O 202.65 (hydrochloride) Enhanced polarity; investigated in CNS-targeting drug development

Pharmacological and Functional Differences

  • Target Selectivity : The bulkier 2-isopropylphenyl group may improve selectivity for hydrophobic binding pockets in enzymes (e.g., tyrosine kinases) compared to smaller substituents like methyl or chloro .
  • Stability: Sulfonylated derivatives generally exhibit higher metabolic stability than non-sulfonylated analogs (e.g., aminomethyl-substituted pyridinones) due to reduced susceptibility to oxidative degradation .

Biological Activity

3-[(2-isopropylphenyl)sulfonyl]-4,6-dimethyl-2(1H)-pyridinone, with the CAS number 866049-00-5, is a sulfonyl-pyridinone derivative that has garnered interest for its potential biological activities. This compound features a unique structure, including a sulfonyl group attached to an isopropylphenyl moiety and a pyridinone core, which may contribute to its biological effects. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.

  • Molecular Formula : C16H19NO3S
  • Molecular Weight : 305.39 g/mol
  • IUPAC Name : 4,6-dimethyl-3-(2-propan-2-ylphenyl)sulfonyl-1H-pyridin-2-one

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. The sulfonyl group can form strong interactions with active sites on enzymes, leading to inhibition of their activity. These interactions may modulate several biochemical pathways, potentially influencing cellular processes such as inflammation and cell proliferation.

Biological Activity Overview

Research indicates that this compound may exhibit several biological activities:

Research Findings and Case Studies

Several studies have explored the biological activity of related compounds, providing insights into the potential effects of this compound.

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
Anti-inflammatoryInhibition of cytokine production
AnticancerInduction of apoptosis in cancer cells
AntioxidantPotential antioxidant activity (similar compounds)

Case Study: Anticancer Activity

In a study examining the effects of various pyridinone derivatives on cancer cell lines, it was found that certain structural modifications significantly enhanced anticancer activity. The presence of the isopropylphenyl group in this compound was hypothesized to contribute to increased lipophilicity and improved cellular uptake, enhancing its efficacy against cancer cells compared to other derivatives.

Q & A

Q. What are the recommended synthetic strategies for preparing 3-[(2-isopropylphenyl)sulfonyl]-4,6-dimethyl-2(1H)-pyridinone, and how can regioselectivity be controlled during sulfonylation?

  • Methodological Answer : The synthesis typically involves sulfonylation of a pre-formed pyridinone core. For example, intermediates like 3-ethoxycarbonyl-4,6-dimethyl-2(1H)-pyridone (as described in nicotinic acid derivative syntheses) can undergo sulfonyl chloride coupling under basic conditions (e.g., pyridine or DMAP) . To control regioselectivity, steric and electronic factors must be optimized. The 2-isopropylphenyl sulfonyl group may require protection of competing reactive sites on the pyridinone ring. Temperature control (0–25°C) and slow addition of sulfonyl chloride are critical to minimize side reactions. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (ethanol/water) is recommended .

Q. How can researchers validate the purity and structural integrity of this compound using analytical techniques?

  • Methodological Answer :
  • HPLC : Use a C18 column with a methanol/buffer mobile phase (e.g., sodium acetate and sodium 1-octanesulfonate buffer at pH 4.6) for purity assessment. Adjust retention times by optimizing methanol ratios (e.g., 65:35 methanol:buffer) .
  • NMR : Compare ¹H/¹³C NMR spectra with analogous pyridinone derivatives (e.g., 4,6-dimethylpyridin-2-ol derivatives) to confirm substituent positions. Key signals include the pyridinone carbonyl (δ ~165 ppm in ¹³C) and aromatic sulfonyl protons (δ ~7.2–7.8 ppm in ¹H) .
  • MS : High-resolution mass spectrometry (HRMS) should match the molecular formula C₁₆H₁₉NO₃S (calc. 305.11 g/mol) .

Advanced Research Questions

Q. What experimental approaches are suitable for investigating the structure-activity relationship (SAR) of this compound in pharmacological contexts?

  • Methodological Answer :
  • Analog Synthesis : Replace the 2-isopropylphenyl group with halogenated (e.g., 3-chlorophenyl ) or electron-withdrawing substituents to assess sulfonyl group contributions.
  • In Vitro Assays : Test inhibition/activation against target enzymes (e.g., kinases or oxidoreductases) using fluorescence polarization or calorimetry. Compare results with structurally related pyridinones, such as 5-pyridinyl-4(1H)-pyridinone derivatives .
  • Computational Modeling : Perform docking studies with software like AutoDock Vina to predict binding interactions. Use crystallographic data from pyridinone hybrids (e.g., antimalarial SARs ) to guide model refinement.

Q. How can researchers resolve contradictions in spectral data or unexpected reactivity observed during derivatization?

  • Methodological Answer :
  • Isotopic Labeling : Use deuterated solvents (e.g., DMSO-d₆) to distinguish exchangeable protons in NMR. For unexpected byproducts, employ LC-MS/MS to identify fragmentation patterns.
  • Kinetic Studies : Monitor reaction progress via in situ IR spectroscopy to detect intermediates (e.g., sulfonic anhydrides). Adjust reaction stoichiometry if competing pathways (e.g., over-sulfonylation) are observed .
  • X-ray Crystallography : Resolve ambiguities in substituent positioning by growing single crystals (solvent: dichloromethane/hexane) and comparing with pyridinone derivatives like 3-(aminomethyl)-4,6-dimethylpyridin-2(1H)-one .

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